N-butyl-N-ethyl-4-methoxybenzamide
Description
N-butyl-N-ethyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzene ring and dual alkyl substituents (butyl and ethyl) on the amide nitrogen. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in pharmaceutical and agrochemical research. The methoxy group enhances electron-donating effects, influencing reactivity and interaction with biological targets, while the branched alkyl chains (butyl and ethyl) modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-butyl-N-ethyl-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-6-11-15(5-2)14(16)12-7-9-13(17-3)10-8-12/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFBEXAGXADZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
| Compound Name | Substituents | Molecular Formula | LogP* | Melting Point (°C) | Bioactivity Highlights |
|---|---|---|---|---|---|
| This compound | 4-OCH₃, N-butyl, N-ethyl | C₁₄H₂₁NO₂ | 3.8 | 92–94 | Antimicrobial, enzyme inhibition |
| N-butyl-4-methoxybenzamide | 4-OCH₃, N-butyl | C₁₂H₁₇NO₂ | 3.2 | 85–87 | Moderate antifungal activity |
| N-ethyl-4-methoxybenzamide | 4-OCH₃, N-ethyl | C₁₀H₁₃NO₂ | 2.1 | 78–80 | Antioxidant, receptor modulation |
| N-butyl-N-ethyl-4-fluorobenzamide | 4-F, N-butyl, N-ethyl | C₁₃H₁₈FNO | 4.0 | 89–91 | Enhanced CNS penetration |
| 4-Methoxybenzamide | 4-OCH₃ | C₈H₉NO₂ | 1.5 | 145–147 | Broad-spectrum antimicrobial |
*LogP values estimated via computational models.
Key Observations :
- The dual alkylation (butyl + ethyl) in the target compound increases lipophilicity (LogP = 3.8) compared to mono-alkylated analogues (LogP = 2.1–3.2), enhancing membrane permeability .
- Fluorination at the para position (4-F) further elevates LogP (4.0) but reduces hydrogen-bonding capacity, altering target selectivity .
Table 2: Comparative Reactivity in Oxidation Reactions
| Compound | Substituent | Reaction Conditions | Outcome |
|---|---|---|---|
| This compound | 4-OCH₃ | H₂O₂, Fe²⁺ | Stable; no cyclization |
| N-butyl-2-ethoxybenzamide | 2-OCH₂CH₃ | Wittig rearrangement | Slow cyclization (steric hindrance) |
| N-ethyl-4-nitrobenzamide | 4-NO₂ | Pd/C, H₂ | Rapid reduction to amine |
Insights :
Table 3: Bioactivity Comparison (IC₅₀ Values)
| Compound | Target Enzyme (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| This compound | 12.5 (CYP450 3A4) | 8.0 (E. coli), 16.0 (S. aureus) |
| 4-Methoxy-N-phenylbenzamide | 25.0 (CYP450 3A4) | 32.0 (E. coli), 64.0 (S. aureus) |
| N-(4-aminophenyl)-3-methoxybenzamide | 18.0 (HDAC) | 4.0 (Candida albicans) |
Findings :
- The target compound exhibits stronger enzyme inhibition (CYP450 3A4 IC₅₀ = 12.5 µM) than simpler analogues like 4-methoxy-N-phenylbenzamide (IC₅₀ = 25.0 µM), likely due to improved binding from alkyl side chains .
- Antimicrobial potency against Gram-positive bacteria (S. aureus) is moderate compared to antifungal-focused derivatives like N-(4-aminophenyl)-3-methoxybenzamide .
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